molecular formula C19H20N4OS B6695335 N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6695335
M. Wt: 352.5 g/mol
InChI Key: LKAHTPSAOGBUNJ-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring, which is known for its diverse biological activities

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-7-16(8-3-1)18-21-19(25-22-18)23(14-17-9-5-11-24-17)13-15-6-4-10-20-12-15/h1-4,6-8,10,12,17H,5,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAHTPSAOGBUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CN=CC=C2)C3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the oxolan-2-ylmethyl, phenyl, and pyridin-3-ylmethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxolan-2-ylmethyl)-3-phenyl-1,2,4-thiadiazol-5-amine
  • N-(pyridin-3-ylmethyl)-3-phenyl-1,2,4-thiadiazol-5-amine
  • 3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine

Uniqueness

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both oxolan-2-ylmethyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.

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